![molecular formula C10H12F6O2 B14284082 2,5-Bis[(trifluoroethenyl)oxy]hexane CAS No. 134130-28-2](/img/structure/B14284082.png)
2,5-Bis[(trifluoroethenyl)oxy]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis[(trifluoroethenyl)oxy]hexane is a chemical compound known for its unique structure and properties It is characterized by the presence of two trifluoroethenyl groups attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(trifluoroethenyl)oxy]hexane typically involves the reaction of hexane derivatives with trifluoroethenyl compounds under controlled conditions. One common method includes the use of a base-catalyzed reaction where hexane is reacted with trifluoroethenyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques like distillation and chromatography ensures the production of high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis[(trifluoroethenyl)oxy]hexane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethenyl groups can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thiol derivatives
Aplicaciones Científicas De Investigación
2,5-Bis[(trifluoroethenyl)oxy]hexane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 2,5-Bis[(trifluoroethenyl)oxy]hexane involves its interaction with specific molecular targets and pathways. The trifluoroethenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2,5-Bis[(trifluoroethenyl)oxy]hexane can be compared with other similar compounds such as:
- 2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(1,2,2-trifluoroethenyl)oxy]hexanenitrile
- Perfluoro(8-cyano-5-methyl-3,6-dioxaoct-1-ene)
- Vinylidene fluoride
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties. The presence of trifluoroethenyl groups enhances its reactivity and stability, making it suitable for a wide range of applications. Compared to similar compounds, it offers a unique combination of properties that can be tailored for specific uses in research and industry.
Propiedades
Número CAS |
134130-28-2 |
|---|---|
Fórmula molecular |
C10H12F6O2 |
Peso molecular |
278.19 g/mol |
Nombre IUPAC |
2,5-bis(1,2,2-trifluoroethenoxy)hexane |
InChI |
InChI=1S/C10H12F6O2/c1-5(17-9(15)7(11)12)3-4-6(2)18-10(16)8(13)14/h5-6H,3-4H2,1-2H3 |
Clave InChI |
AVAMRKRPKYUWNH-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(C)OC(=C(F)F)F)OC(=C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


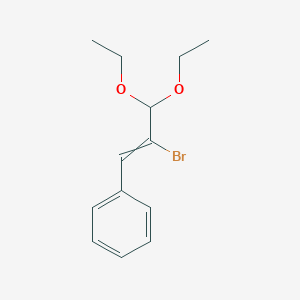
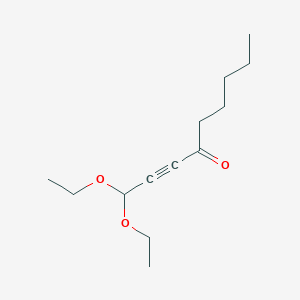
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B14284014.png)
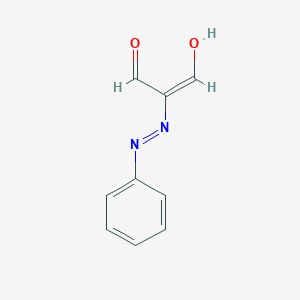
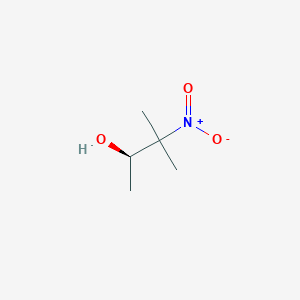
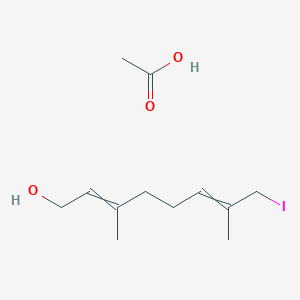
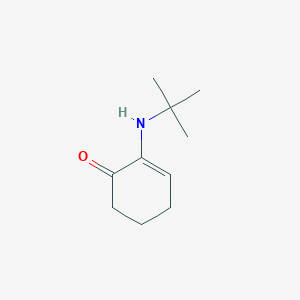

![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)

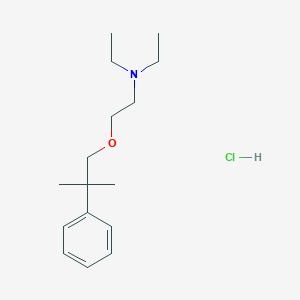

![Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol](/img/structure/B14284070.png)
![3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14284073.png)
